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molecular formula C9H6ClNO2 B168303 3-chloro-1H-indole-5-carboxylic acid CAS No. 1224699-05-1

3-chloro-1H-indole-5-carboxylic acid

Cat. No. B168303
M. Wt: 195.6 g/mol
InChI Key: MZUYNTLMQOTJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06228868B1

Procedure details

A solution of Example 62A (361 mg, 1.62 mmol) in THF (7 mL) and 1M LiOH (3.3 mL) was heated at 50° C. for 5 hours, treated with ethyl acetate and extracted with 10% NaHCO3 (3×). The extract was treated with 6M HCl and extracted with ethyl acetate (2×40 mL). The organic layer was dried (MgSO4), filtered, and concentrated to provide 253.2 mg of the desired compound.
Name
solution
Quantity
361 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13]C)=[O:12])[CH:9]=2)[NH:4][CH:3]=1.C(OCC)(=O)C>C1COCC1.[Li+].[OH-]>[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:13])=[O:12])[CH:9]=2)[NH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
solution
Quantity
361 mg
Type
reactant
Smiles
ClC1=CNC2=CC=C(C=C12)C(=O)OC
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.3 mL
Type
solvent
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 10% NaHCO3 (3×)
ADDITION
Type
ADDITION
Details
The extract was treated with 6M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CNC2=CC=C(C=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 253.2 mg
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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